
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone, commonly known as MPT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPT belongs to the class of psychoactive substances known as cathinones, which are structurally similar to amphetamines.
Aplicaciones Científicas De Investigación
Conducting Polymers
Research by Pandule et al. (2014) on conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole derivatives highlighted the synthesis of polymers via chemical and electrochemical polymerization methods. These polymers exhibited promising electrical conductivity and good thermal stability, demonstrating potential applications in electronic devices. The study also assessed the influence of substituents on the polymers' properties, finding that electron-donating substituents enhanced electrical conductivity (Pandule et al., 2014).
Metal-Free Synthesis of Polysubstituted Pyrroles
Kumar et al. (2017) developed an efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives. This process utilized intermolecular cycloaddition and surfactants in an aqueous medium, highlighting an environmentally friendly approach to synthesizing complex organic structures with potential utility in various pharmaceutical and material science applications (Kumar et al., 2017).
Solvent Effect on Neutral Co (II) Complexes
Patel et al. (2019) investigated the solvent effect on the crystallization and molecular stability of neutral Co (II) complexes derived from a paeonol derivative. This study provides insights into the structural and stability variations induced by different solvents, contributing to the understanding of metal-organic frameworks and their potential applications in catalysis and material science (Patel et al., 2019).
Schiff Bases Synthesis and Antimicrobial Activity
Puthran et al. (2019) synthesized novel Schiff bases using a technique that could have implications for the development of new antimicrobial agents. The study explored the structure-activity relationship of these compounds, offering a pathway for the design of drugs targeting resistant microbial strains (Puthran et al., 2019).
Hydrogen Bonding in Enaminones
Balderson et al. (2007) characterized the hydrogen bonding patterns in enaminones, revealing the structural basis for their reactivity and potential applications in organic synthesis and material science. The study provided detailed insights into the molecular interactions that could influence the design of new organic compounds with specific properties (Balderson et al., 2007).
Propiedades
IUPAC Name |
1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-20-15-6-4-13(5-7-15)14-8-9-18(12-14)17(19)11-16-3-2-10-21-16/h2-7,10,14H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIRHNGSBSVAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Bromomethyl)phenyl]trimethylsilane](/img/structure/B2458103.png)
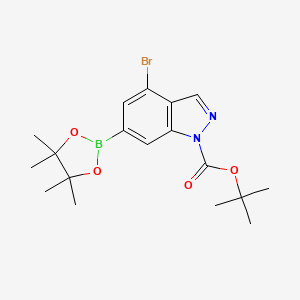
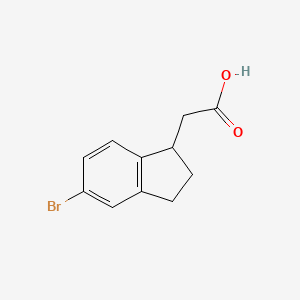
![2-Azaspiro[3.3]heptane-2-carbonyl chloride](/img/structure/B2458107.png)
![4-bromo-N-[cyano(thiophen-3-yl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2458108.png)
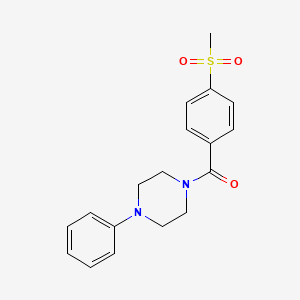
![(E)-3-(4-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2458113.png)
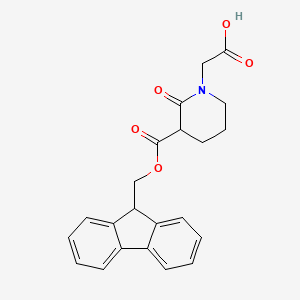
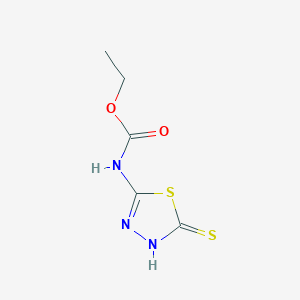
![6-(2-chloro-6-fluorobenzyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2458117.png)

![N-(2,4-difluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2458122.png)
![3-fluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2458124.png)
![6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2458125.png)